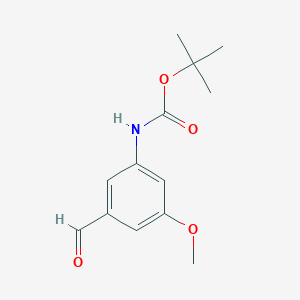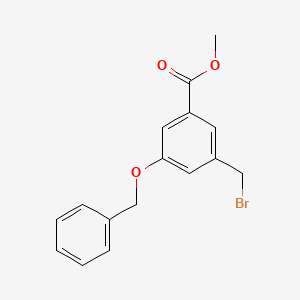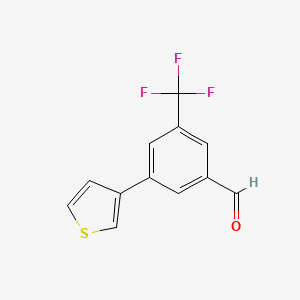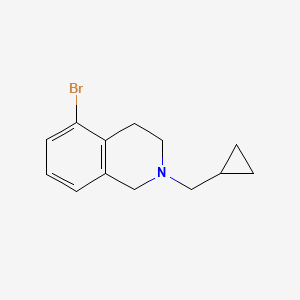
3-Methoxy-5-(pyridin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3 This compound features a benzoic acid core substituted with a methoxy group at the 3-position and a pyridin-3-yl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 3-bromopyridine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the 3-methoxybenzoic acid with 3-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives like 3-methoxy-5-(pyridin-3-yl)-2-bromobenzoic acid.
Applications De Recherche Scientifique
3-Methoxy-5-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzoic acid: Lacks the pyridinyl group, making it less versatile in terms of functionalization.
5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
3,5-Dimethoxybenzoic acid: Contains an additional methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
3-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridinyl groups, providing a balance of electronic effects and potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-methoxy-5-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-10(5-11(7-12)13(15)16)9-3-2-4-14-8-9/h2-8H,1H3,(H,15,16) |
Clé InChI |
ARFFCXFTWAXSFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)





